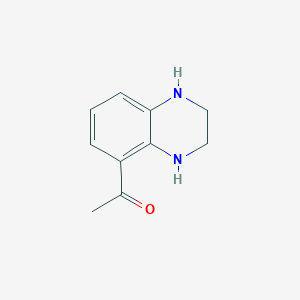

1-(1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)8-3-2-4-9-10(8)12-6-5-11-9/h2-4,11-12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODBSHAGNXQIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)NCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70529551 | |

| Record name | 1-(1,2,3,4-Tetrahydroquinoxalin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89334-22-5 | |

| Record name | 1-(1,2,3,4-Tetrahydroquinoxalin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1,2,3,4 Tetrahydroquinoxalin 5 Yl Ethanone

Established Reaction Pathways for the Tetrahydroquinoxaline Core Formation

The construction of the 1,2,3,4-tetrahydroquinoxaline (B1293668) nucleus is a well-documented area of heterocyclic chemistry, with methodologies broadly categorized into multi-step syntheses and one-pot cyclocondensation reactions.

Multi-Step Synthesis Approaches

Multi-step approaches to the tetrahydroquinoxaline core often involve the initial synthesis of a substituted quinoxaline (B1680401) followed by its reduction. A common strategy begins with the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound to form the quinoxaline ring. Subsequent reduction of the aromatic quinoxaline to its tetrahydro derivative can be achieved through various catalytic hydrogenation methods. For instance, the use of catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is a conventional and effective method for this transformation. nih.gov These multi-step sequences allow for the purification of intermediates, which can lead to high-purity final products.

Another multi-step pathway involves the reductive cyclization of 2-nitroarylketones and aldehydes. This process is typically initiated by the catalytic reduction of the nitro group, which then undergoes an intramolecular condensation to form a cyclic imine, followed by a final reduction step to yield the tetrahydroquinoxaline. nih.gov

One-Pot Cyclocondensation Reactions

In the interest of process efficiency and atom economy, one-pot cyclocondensation reactions have emerged as an attractive alternative for the synthesis of the tetrahydroquinoxaline core. These methods combine multiple reaction steps into a single operation without the isolation of intermediates. A notable example is the domino reaction approach, which can involve a sequence of reactions such as reduction, cyclization, and rearrangement in a single pot. nih.gov Such strategies are often lauded for their simplicity and reduced generation of waste, aligning with the principles of green chemistry.

Targeted Synthesis of the Ethanone (B97240) Moiety and its Regioselective Installation

The introduction of an ethanone (acetyl) group onto the tetrahydroquinoxaline skeleton, specifically at the 5-position, requires a regioselective approach. The Friedel-Crafts acylation is a primary method for this transformation. masterorganicchemistry.comnrochemistry.comorganic-chemistry.org However, the inherent reactivity of the tetrahydroquinoxaline ring system necessitates careful control to achieve the desired regioselectivity.

The nitrogen atoms in the unprotected tetrahydroquinoxaline ring can interfere with the Lewis acid catalyst used in Friedel-Crafts reactions. Therefore, protection of the nitrogen atoms is a crucial step. N-acylation, for instance with an acetyl group, can serve the dual purpose of protecting the nitrogens and influencing the regioselectivity of the subsequent electrophilic substitution on the benzene (B151609) ring. rsc.org

For the analogous 1,2,3,4-tetrahydroquinoline (B108954) system, it has been demonstrated that the regioselectivity of Friedel-Crafts acylation is significantly influenced by the nature of the N-protecting group. rsc.org By analogy, N-protection of the tetrahydroquinoxaline ring is expected to direct the incoming acyl group. The electron-donating nature of the saturated heterocyclic part of the molecule activates the benzene ring towards electrophilic substitution, with the 5- and 7-positions being the most likely sites for acylation. The precise ratio of these isomers can be dependent on the specific protecting group and the reaction conditions employed.

A typical procedure would involve the treatment of an N-protected 1,2,3,4-tetrahydroquinoxaline with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nrochemistry.com The reaction is generally carried out in an inert solvent.

Table 1: Plausible Reaction Scheme for Regioselective Acylation

| Step | Reactant(s) | Reagents | Product |

| 1 | 1,2,3,4-Tetrahydroquinoxaline | Acetic Anhydride | 1,4-Diacetyl-1,2,3,4-tetrahydroquinoxaline |

| 2 | 1,4-Diacetyl-1,2,3,4-tetrahydroquinoxaline | Acetyl Chloride, AlCl₃ | 1-(1,4-Diacetyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone |

| 3 | 1-(1,4-Diacetyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone | Acid or Base Hydrolysis | 1-(1,2,3,4-Tetrahydroquinoxalin-5-yl)ethanone |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the use of less hazardous solvents, the development of catalyst-free or reusable catalyst systems, and the improvement of atom economy.

For the formation of the tetrahydroquinoxaline core, domino reactions are prime examples of green chemistry as they reduce the number of synthetic steps and the need for purification of intermediates, thereby minimizing solvent usage and waste generation. nih.gov

In the context of the Friedel-Crafts acylation step, traditional methods often employ stoichiometric amounts of Lewis acids, which can generate significant waste during workup. Greener alternatives are being explored, such as the use of solid acid catalysts or carrying out the reaction under solvent-free conditions. organic-chemistry.org The development of catalytic Friedel-Crafts acylations, where the Lewis acid is used in substoichiometric amounts, is a key area of research to improve the sustainability of this transformation.

Catalytic Strategies in the Preparation of this compound and its Precursors

Catalysis plays a pivotal role in the synthesis of both the tetrahydroquinoxaline core and the final target compound. In the formation of the heterocyclic ring, transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are widely used for the hydrogenation of quinoxalines. nih.gov More recently, the use of more abundant and less toxic metals is being investigated to develop more sustainable catalytic systems.

For the regioselective installation of the ethanone moiety, Lewis acid catalysis is central to the Friedel-Crafts acylation. The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity. While aluminum chloride is a common choice, other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer milder reaction conditions and different selectivity profiles. researchgate.netresearchgate.net The development of chiral catalysts for asymmetric Friedel-Crafts reactions is also an active area of research, although this is more relevant for the synthesis of chiral derivatives.

Optimization of Reaction Conditions for Yield and Purity of this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the Friedel-Crafts acylation step, a systematic study of different Lewis acids and their stoichiometry would be necessary to identify the most effective catalyst. The solvent can also have a profound effect on the reaction, with non-polar solvents often being preferred. Temperature control is crucial, as higher temperatures can sometimes lead to the formation of undesired byproducts.

Table 2: Factors for Optimization in Friedel-Crafts Acylation

| Parameter | Variables to Consider | Potential Impact on Yield and Purity |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂, etc. | Affects reactivity and can influence regioselectivity. |

| Catalyst Loading | Stoichiometric vs. Catalytic | Stoichiometric amounts can lead to higher yields but generate more waste. |

| Solvent | Dichloromethane, Nitrobenzene, etc. | Can influence solubility of reactants and intermediates, and affect reaction rate. |

| Temperature | -20 °C to room temperature or higher | Can affect reaction rate and the formation of side products. |

| Reaction Time | Monitored by TLC or HPLC | Insufficient time leads to incomplete conversion, while excessive time can lead to degradation. |

| N-Protecting Group | Acetyl, Boc, etc. | Crucial for directing the regioselectivity of the acylation. |

Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization to obtain this compound with high purity.

Chemical Reactivity and Mechanistic Investigations of 1 1,2,3,4 Tetrahydroquinoxalin 5 Yl Ethanone

Electrophilic and Nucleophilic Reactions at the Tetrahydroquinoxaline Ring System

The tetrahydroquinoxaline ring system is an electron-rich heterocyclic moiety, making it susceptible to electrophilic substitution reactions. The aromatic portion of the ring is activated by the amino groups, directing incoming electrophiles to the ortho and para positions. However, the substitution pattern of 1-(1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone, with the ethanone (B97240) group at the 5-position, will influence the regioselectivity of these reactions.

Conversely, nucleophilic attack on the tetrahydroquinoxaline ring is less common and would generally require the presence of strong electron-withdrawing groups or specific reaction conditions to proceed. The amino groups of the tetrahydroquinoxaline ring can also act as nucleophiles, participating in reactions with various electrophiles.

Transformations Involving the Ethanone Functional Group

The ethanone functional group introduces a site of versatile reactivity, primarily centered around the carbonyl group and the adjacent alpha-carbon.

Carbonyl Reactivity (e.g., Reductions, Oxidations, Condensations)

The carbonyl group of the ethanone moiety is susceptible to a variety of transformations:

Reductions: The carbonyl can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidations: While ketones are generally resistant to oxidation, under forcing conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl can occur.

Condensations: The carbonyl group can participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl-containing compounds in the presence of an acid or base catalyst. msu.edu

Alpha-Carbon Reactivity and Enolate Formation

The alpha-carbon adjacent to the carbonyl group is acidic and can be deprotonated to form an enolate. libretexts.org This enolate is a powerful nucleophile and can participate in a range of reactions, including:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds at the alpha-position.

Halogenation: Reaction with halogens under acidic or basic conditions to introduce a halogen atom at the alpha-position. msu.edu

Aldol and Claisen-Schmidt Reactions: The enolate can act as a nucleophile in aldol condensations with aldehydes or ketones. msu.edulibretexts.org The Claisen-Schmidt reaction, specifically, involves the condensation of a ketone with an aromatic aldehyde. msu.edu

Rearrangement Pathways and Ring Transformations of the this compound Scaffold

The tetrahydroquinoxaline scaffold can undergo various rearrangement and ring transformation reactions, often catalyzed by acids or promoted by other reagents. nih.gov These can include domino reactions that lead to the formation of more complex heterocyclic systems. nih.govmdpi.com The specific rearrangement pathways for this compound have not been extensively documented, but analogies can be drawn from related tetrahydroquinoline and tetrahydroisoquinoline systems. nih.govbath.ac.uk For instance, domino reactions involving reduction or oxidation followed by cyclization, or acid-catalyzed ring closures are known for similar structures. nih.gov

Mechanistic Elucidation of Key Chemical Transformations

A detailed mechanistic understanding of the reactions of this compound requires specific experimental studies.

Kinetic Studies of Reaction Rates

Kinetic studies are crucial for determining the reaction mechanisms. For reactions involving the ethanone group, such as enolate formation and subsequent reactions, kinetic studies can provide insight into the rate-determining step. For example, in halogenation reactions, the rate is often independent of the halogen concentration, suggesting that enol or enolate formation is the slow step. msu.edu At present, specific kinetic data for the reactions of this compound are not available in the literature.

Below is a hypothetical data table illustrating the kind of information that could be generated from kinetic studies on the alpha-halogenation of this compound.

| Experiment | Initial [Compound] (M) | Initial [Catalyst] (M) | Initial [Halogen] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.05 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.05 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.10 | 0.10 | 3.0 x 10-5 |

| 4 | 0.10 | 0.05 | 0.20 | 1.5 x 10-5 |

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules and to elucidate reaction mechanisms. In the context of this compound, such experiments would be invaluable for confirming proposed reaction pathways. This would typically involve synthesizing the compound with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), at a specific atomic position.

By tracking the position of the isotopic label in the products of a reaction, researchers can definitively determine bond-forming and bond-breaking steps. For instance, if a reaction involving the acetyl group of this compound were under investigation, labeling the carbonyl carbon with ¹³C would allow for its unequivocal identification in the resulting products using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Hypothetical Data for Isotopic Labeling Experiment:

| Labeled Precursor | Proposed Reaction | Expected Labeled Product | Analytical Method | Confirmation Status |

| 1-(1,2,3,4-tetrahydroquinoxalin-5-yl)ethan-¹³C-one | Cyclization Reaction | Labeled Heterocyclic Product | ¹³C NMR, Mass Spectrometry | Data Not Available |

| 1-(1,2,3,4-tetrahydro-¹⁵N-quinoxalin-5-yl)ethanone | Ring Expansion | Labeled Expanded Ring System | ¹⁵N NMR, Mass Spectrometry | Data Not Available |

This table is illustrative and does not represent actual experimental data.

The absence of such studies in the public domain prevents a detailed discussion of the confirmed reaction pathways for this specific compound.

Derivatization Strategies and Analogue Synthesis Based on 1 1,2,3,4 Tetrahydroquinoxalin 5 Yl Ethanone

Functionalization at the Nitrogen Atoms of the Tetrahydroquinoxaline Ring

The tetrahydroquinoxaline core contains two secondary amine nitrogens (N1 and N4) that are nucleophilic and readily undergo functionalization. Standard reactions for secondary amines, such as alkylation and acylation, can be employed to introduce a wide range of substituents at these positions.

N-Alkylation and N-Arylation: The nitrogen atoms can be alkylated using various alkylating agents like alkyl halides or sulfonates in the presence of a base (e.g., K₂CO₃, NaH) to prevent N-protonation. Reductive amination offers an alternative route, where the tetrahydroquinoxaline reacts with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). acs.org This method is particularly useful for introducing more complex alkyl groups. organic-chemistry.org Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl or N-heteroaryl bonds, significantly expanding the structural diversity of the derivatives.

N-Acylation: Acylation of the nitrogen atoms is typically achieved using acyl chlorides or anhydrides in the presence of a base or under Schotten-Baumann conditions. This reaction introduces amide functionalities, which can alter the electronic properties and conformational flexibility of the molecule. The resulting amides can serve as precursors for further transformations or as key structural motifs in biologically active compounds.

The relative reactivity of the N1 and N4 positions can be influenced by steric and electronic factors. Selective mono-functionalization may be possible under carefully controlled conditions, or a protecting group strategy can be employed to achieve site-specific modifications.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Substituents (R) |

|---|---|---|---|

| N-Alkylation | R-X (X=Cl, Br, I, OTs), Base (e.g., K₂CO₃) | Secondary/Tertiary Amine | Methyl, Ethyl, Benzyl, Substituted Alkyl chains |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Complex alkyl groups, Heterocyclic fragments |

| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Pyridine, Et₃N) | Amide | Acetyl, Benzoyl, Substituted Arylcarbonyl |

| N-Arylation | Aryl Halide, Pd or Cu catalyst, Base | Tertiary Amine | Phenyl, Substituted Phenyl, Heteroaryl groups |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Base | Sulfonamide | Tosyl, Mesyl |

Modifications of the Ethanone (B97240) Side Chain

The ethanone (acetyl) group at the C5 position is a key site for chemical manipulation, providing a handle for chain extension, functional group interconversion, and the introduction of new ring systems. ichem.md

Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Reduction with agents like sodium borohydride (B1222165) (NaBH₄) will yield the corresponding secondary alcohol, 1-(1-(1,2,3,4-tetrahydroquinoxalin-5-yl)ethyl)ol. This alcohol can be further derivatized, for instance, by esterification or etherification. The carbonyl group can also be converted into other functionalities such as oximes (reaction with hydroxylamine), hydrazones (reaction with hydrazine), or thioacetals.

Reactions at the α-Carbon: The methyl protons of the acetyl group are acidic and can be removed by a suitable base to generate an enolate. This enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. For example, aldol (B89426) condensation with aldehydes or ketones can be used to synthesize α,β-unsaturated ketone derivatives. ichem.md Similarly, the Mannich reaction (with formaldehyde (B43269) and a secondary amine) or alkylation with alkyl halides can be performed at the α-position to extend the side chain.

| Reaction Type | Target Site | Reagents and Conditions | Product Type |

|---|---|---|---|

| Reduction | Carbonyl Carbon | NaBH₄ or LiAlH₄ in alcohol/ether | Secondary Alcohol |

| Oxime Formation | Carbonyl Carbon | Hydroxylamine (NH₂OH·HCl), Base | Oxime |

| Hydrazone Formation | Carbonyl Carbon | Hydrazine (B178648) (N₂H₄) or substituted hydrazines | Hydrazone |

| Aldol Condensation | α-Carbon (Methyl) | Aldehyde/Ketone, Acid or Base catalyst | α,β-Unsaturated Ketone (Chalcone-like) |

| Mannich Reaction | α-Carbon (Methyl) | Formaldehyde, Secondary Amine, Acid | β-Aminoketone (Mannich base) |

| α-Halogenation | α-Carbon (Methyl) | Br₂ in Acetic Acid or NBS | α-Bromoketone |

Substitution Patterns on the Aromatic Segment of the Tetrahydroquinoxaline Core

The benzene (B151609) ring of the tetrahydroquinoxaline core can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. wikipedia.org The regiochemical outcome of these substitutions is governed by the directing effects of the existing substituents: the fused heterocyclic ring and the acetyl group.

The fused amino portion of the ring acts as a powerful electron-donating, activating group, directing incoming electrophiles to the ortho and para positions relative to the ring fusion (C6 and C8). cognitoedu.org Conversely, the acetyl group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C6 and C8, relative to the acetyl group). pressbooks.pub In this case, both groups direct to the same positions (C6 and C8), reinforcing the substitution pattern. Therefore, electrophilic substitution is strongly favored at the C6 and C8 positions. Steric hindrance might lead to a preference for substitution at the C8 position over the C6 position.

Common EAS reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or Cl₂ with AlCl₃ to introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst. organic-chemistry.org

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group.

| Reaction | Reagents | Substituent Introduced | Predicted Position(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | C8 and/or C6 |

| Bromination | Br₂, FeBr₃ | -Br | C8 and/or C6 |

| Chlorination | Cl₂, AlCl₃ | -Cl | C8 and/or C6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | C8 and/or C6 |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H | C8 and/or C6 |

Construction of Fused and Polycyclic Systems Incorporating the 1-(1,2,3,4-Tetrahydroquinoxalin-5-yl)ethanone Unit

The title compound can serve as a foundational building block for synthesizing more complex, rigid polycyclic systems. This can be achieved through reactions that form new rings by leveraging the existing functional groups.

One prominent strategy is the Fischer indole (B1671886) synthesis . wikipedia.org The N1 or N4 nitrogen of the tetrahydroquinoxaline ring can be nitrosated and then reduced to form a hydrazine derivative. This hydrazine can then be condensed with a suitable ketone or aldehyde under acidic conditions to construct a new indole ring fused to the quinoxaline (B1680401) system. jk-sci.combyjus.com For example, reacting the N1-hydrazino-tetrahydroquinoxaline derivative with cyclohexanone (B45756) would lead to a new tetracyclic system.

Another powerful method is the Pictet-Spengler reaction , which typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgorganicreactions.org While the parent compound is not a β-arylethylamine, it can be chemically modified into a suitable precursor for an intramolecular Pictet-Spengler or related cyclization reaction, leading to the formation of novel fused heterocyclic structures. jk-sci.comnih.gov

Furthermore, intramolecular cyclization reactions can be designed. For instance, functionalization of the N4 position with a group containing an electrophilic center could lead to cyclization onto the C5 position of the aromatic ring, especially if the ring's nucleophilicity is enhanced. nih.govrsc.org Similarly, derivatization of the ethanone side chain, for example by creating an α-haloketone, provides an electrophilic site that could react with a nucleophile tethered to the N4 position to form a new seven-membered ring.

| Strategy | Key Intermediate/Reaction | Description | Resulting Fused System |

|---|---|---|---|

| Fischer Indole Synthesis | N-Hydrazino derivative + Ketone/Aldehyde | Forms a new indole ring by condensation and sigmatropic rearrangement. thermofisher.com | Indolo[1,2-a]quinoxaline or similar tetracycles |

| Pictet-Spengler Type Cyclization | Modified precursor with an amine side chain + Carbonyl | Acid-catalyzed intramolecular electrophilic substitution to form a new heterocyclic ring. thermofisher.com | Polycyclic alkaloids analogues |

| Intramolecular Annulation | Derivatization to introduce reactive groups at N4 and the side chain | An intramolecular reaction between two appended functional groups to close a new ring. | Fused medium-sized rings or bridged systems |

Stereoselective Synthesis of Chiral this compound Derivatives

The tetrahydroquinoxaline ring in the title compound is typically achiral due to a plane of symmetry. However, substitution at the C2 or C3 positions introduces chirality. The stereoselective synthesis of such chiral derivatives is of high interest, as enantiomers often exhibit different biological activities.

A highly effective method for accessing chiral tetrahydroquinoxalines is the asymmetric hydrogenation of quinoxaline precursors . benthamdirect.com Numerous studies have demonstrated that quinoxalines substituted at the 2-position can be hydrogenated with very high enantioselectivity using chiral iridium or rhodium catalysts. rsc.orgnih.govnih.gov For example, an Ir-catalyzed asymmetric hydrogenation can yield chiral 2-substituted tetrahydroquinoxalines with excellent enantiomeric excess (ee). rsc.org By starting with 5-acetyl-quinoxaline, it would be possible to synthesize either the (R) or (S) enantiomer of this compound with high purity by selecting the appropriate catalyst and reaction conditions. rsc.org

Other approaches include the resolution of a racemic mixture of a derivatized tetrahydroquinoxaline using chiral chromatography or diastereomeric salt formation with a chiral acid. Additionally, chiral auxiliaries can be attached to the N1 or N4 nitrogen atoms to direct subsequent reactions stereoselectively, with the auxiliary being removed in a later step.

| Method | Precursor | Key Reagents/Catalysts | Principle |

|---|---|---|---|

| Asymmetric Hydrogenation | 5-Acetyl-quinoxaline | Chiral Ir or Rh complexes (e.g., with chiral phosphine (B1218219) ligands), H₂ | Direct, highly enantioselective reduction of the C=N bond in the quinoxaline ring. rsc.orgnih.gov |

| Diastereomeric Resolution | Racemic 1-(THQ-5-yl)ethanone derivative | Chiral resolving agent (e.g., tartaric acid, camphorsulfonic acid) | Formation of separable diastereomeric salts. |

| Chiral Auxiliary | 1-(THQ-5-yl)ethanone | Attachment of a chiral group (e.g., Evans auxiliary) to N1 or N4 | The auxiliary directs the stereochemical outcome of a subsequent reaction. |

| Chiral Chromatography | Racemic 1-(THQ-5-yl)ethanone derivative | Chiral stationary phase (CSP) column in HPLC | Physical separation of enantiomers based on differential interaction with the CSP. |

Computational and Theoretical Studies of 1 1,2,3,4 Tetrahydroquinoxalin 5 Yl Ethanone

Conformational Analysis and Molecular Dynamics Simulations

No specific studies on the conformational preferences or molecular dynamics simulations of 1-(1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone have been published.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

While computational methods like Density Functional Theory (DFT) are widely used to predict NMR and IR spectra for structural elucidation, no such predictive studies for this particular compound have been reported. mdpi.com

Reaction Mechanism Modeling and Computational Catalysis

Research on reaction mechanisms and computational catalysis involving quinoxalines is available, but none specifically model the reactions or catalytic potential of this compound. researchgate.net

In Silico Screening for Non-Biological Applications (e.g., Material Science, Catalysis)

In silico screening studies have been performed on various quinoxaline (B1680401) derivatives for biological targets and, in some cases, for materials science applications. nih.govresearchgate.netresearchgate.net However, screening data for this compound for non-biological applications is not present in the available literature.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 1,2,3,4 Tetrahydroquinoxalin 5 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 1-(1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a detailed picture of the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on the electronic effects of the acetyl and amino groups. The protons of the ethylenediamine (B42938) moiety within the tetrahydroquinoxaline ring would likely appear as complex multiplets in the aliphatic region (around 3.0-4.0 ppm). The two NH protons would be expected to show broad signals, the chemical shift of which would be sensitive to solvent and concentration. The methyl protons of the acetyl group would give rise to a characteristic singlet, likely in the range of 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. One would expect to see signals for each of the 10 unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group would be the most downfield signal, typically appearing around 200 ppm. The aromatic carbons would resonate in the 110-150 ppm range, with their specific shifts influenced by the substituents. The carbons of the tetrahydro-pyrazine ring would be found in the aliphatic region, likely between 40 and 50 ppm, and the methyl carbon of the acetyl group would be observed at a more upfield position, typically around 20-30 ppm.

2D NMR Techniques: To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons, for instance, within the aromatic ring and the ethylenediamine bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the acetyl group and the aromatic ring, and between the aromatic ring and the heterocyclic portion of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the three-dimensional structure and conformation of the molecule in solution.

For the parent compound, 1,2,3,4-tetrahydroquinoxaline (B1293668) , spectral data is available and provides a basis for these predictions. nih.gov

| ¹H NMR Data for 1,2,3,4-Tetrahydroquinoxaline | |

| Chemical Shift (ppm) | Assignment |

| 6.45-6.65 (m, 4H) | Aromatic H |

| 3.34 (s, 4H) | CH₂ |

| 3.1 (br s, 2H) | NH |

| ¹³C NMR Data for 1,2,3,4-Tetrahydroquinoxaline | |

| Chemical Shift (ppm) | Assignment |

| 136.2 | Aromatic C |

| 119.4 | Aromatic C |

| 115.3 | Aromatic C |

| 41.7 | CH₂ |

Based on this data, the introduction of an acetyl group at the 5-position in the target molecule would be expected to deshield the adjacent aromatic protons and carbons, causing them to shift further downfield.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula (C₁₀H₁₂N₂O) can be unequivocally confirmed.

Molecular Ion Peak: In an HRMS spectrum, the molecule would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The exact mass of this ion would be compared to the calculated theoretical mass for C₁₀H₁₂N₂O to confirm the elemental composition.

Fragmentation Analysis: Beyond molecular formula determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pathways can be rationalized based on the structure of the molecule, often involving the cleavage of the weakest bonds or the loss of stable neutral molecules.

For this compound, some expected fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of an acylium ion ([CH₃CO]⁺, m/z 43) and a tetrahydroquinoxalinyl radical.

Loss of a methyl group: Cleavage of the methyl group from the acetyl moiety, resulting in an [M-15]⁺ ion.

Cleavage within the heterocyclic ring: The tetrahydro-pyrazine ring could undergo fragmentation, for example, through a retro-Diels-Alder type reaction, although this is less common for aromatic-fused systems.

Analysis of the fragmentation of the parent compound, 1,2,3,4-tetrahydroquinoxaline , shows a base peak at m/z 133, corresponding to the loss of one hydrogen atom, and a significant peak at m/z 105, which arises from the loss of an ethylenimine fragment from the molecular ion. cdnsciencepub.com The presence of the acetyl group in the target molecule would introduce additional and distinct fragmentation pathways.

| Expected HRMS Data for C₁₀H₁₂N₂O | |

| Calculated Exact Mass | 176.09496 |

| Common Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are essentially a "fingerprint" of the molecule and are invaluable for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the various functional groups present:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the secondary amine groups.

C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ is expected for the carbonyl group of the aryl ketone. This is one of the most characteristic peaks in the IR spectrum.

C=C stretching: Aromatic ring C=C stretching vibrations would give rise to one or more bands in the 1450-1600 cm⁻¹ region.

N-H bending: The bending vibration of the N-H bonds would likely appear around 1600-1650 cm⁻¹.

C-N stretching: The C-N stretching vibrations would be found in the 1200-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the aromatic C=C stretching vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

The IR spectrum of the parent 1,2,3,4-tetrahydroquinoxaline shows characteristic N-H stretching bands around 3350 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹. nih.gov The addition of the acetyl group would introduce the prominent C=O stretching band.

| Expected Characteristic Vibrational Frequencies | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3300-3500 |

| Aromatic C-H stretch | >3000 |

| Aliphatic C-H stretch | <3000 |

| C=O stretch | 1650-1680 |

| Aromatic C=C stretch | 1450-1600 |

| N-H bend | 1600-1650 |

| C-N stretch | 1200-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure and the extent of conjugation.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring system. The presence of the acetyl group, which is a chromophore, and the amino groups, which are auxochromes, will influence the position and intensity of the absorption bands. The lone pairs on the nitrogen atoms and the oxygen atom can participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

The conjugation of the acetyl group with the aromatic ring is expected to cause a bathochromic (red) shift of the λ_max values compared to the parent 1,2,3,4-tetrahydroquinoxaline. The spectrum of 1,2,3,4-tetrahydroquinoline (B108954) , a related heterocyclic system, shows absorption maxima around 240 nm and 290 nm. nist.gov It is anticipated that this compound would exhibit similar absorption bands, likely shifted to longer wavelengths due to the extended conjugation.

| Expected UV-Vis Absorption Data | |

| Transition Type | Expected λ_max (nm) |

| π → π | 240-320 |

| n → π | >300 (weak) |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths and bond angles: Accurate determination of all bond lengths and angles within the molecule.

Conformation: The precise conformation of the tetrahydro-pyrazine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the acetyl group with respect to the aromatic ring.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

While a crystal structure for the target molecule is not available, studies on related compounds, such as 1-tosyl-1,2,3,4-tetrahydroquinoline , have shown that the heterocyclic ring adopts a half-chair conformation. researchgate.net It is plausible that the tetrahydro-pyrazine ring in this compound would adopt a similar non-planar conformation. The crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate also provides insight into the puckered nature of such heterocyclic rings. nih.gov

| Expected Information from X-ray Crystallography | |

| Parameter | Details |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | x, y, z for each non-hydrogen atom |

| Bond Lengths | e.g., C=O, C-N, C-C |

| Bond Angles | e.g., O=C-C, C-N-C |

| Torsion Angles | Describing the conformation of the rings |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. If this compound is chiral, for instance, due to a stable, non-planar conformation of the heterocyclic ring or if it is resolved into its enantiomers, then chiroptical spectroscopy would be a powerful tool for determining its absolute configuration.

Applicability: The potential for chirality in this molecule arises from the puckered nature of the tetrahydro-pyrazine ring. If the interconversion between the two possible enantiomeric conformations is slow on the experimental timescale, the molecule would be chiral.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration can be determined. Studies on other chiral quinoxaline (B1680401) derivatives have demonstrated the utility of ECD in stereochemical analysis. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. A VCD spectrum provides stereochemical information for each vibrational mode of the molecule. Similar to ECD, comparison of the experimental VCD spectrum with theoretical calculations can be used to assign the absolute configuration.

The application of these techniques is contingent on the molecule being chiral and either being resolved into its enantiomers or existing in a conformationally locked chiral state. Recent research has shown the successful synthesis of chiral tetrahydroquinoxaline derivatives, highlighting the relevance of chiroptical studies for this class of compounds. nih.govrsc.org

Applications of 1 1,2,3,4 Tetrahydroquinoxalin 5 Yl Ethanone in Advanced Materials and Chemical Synthesis

1-(1,2,3,4-Tetrahydroquinoxalin-5-yl)ethanone as a Key Building Block in Heterocyclic Synthesis

The 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold is a significant structural motif in a vast number of biologically active compounds and is a crucial target for synthetic chemists. nih.gov Domino reactions, also known as tandem or cascade reactions, have proven to be a highly effective strategy for the synthesis of these and related heterocyclic systems. nih.gov These methods allow for the construction of complex molecules from simple starting materials with high efficiency and atom economy. nih.gov

Derivatives of 1,2,3,4-tetrahydroquinoxaline can be synthesized through various catalytic methods, including those that utilize base metal catalysts for the reaction of o-phenylenediamine (B120857) with diols under mild conditions. researchgate.net Furthermore, domino reactions involving reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes have been employed to generate diverse tetrahydroquinoline derivatives, a class of compounds closely related to tetrahydroquinoxalines. nih.govorganic-chemistry.org The presence of the ethanone (B97240) group in this compound offers a reactive site for further chemical transformations, allowing it to serve as a versatile starting material for the synthesis of more complex heterocyclic structures. For instance, the ketone functionality can undergo condensation reactions with various nucleophiles to form new ring systems.

Potential as Ligands in Organometallic Catalysis

Quinoxaline (B1680401) derivatives are known to form stable complexes with a variety of transition metal ions, acting as effective ligands in organometallic catalysis. isca.meisca.inresearchgate.net The nitrogen atoms in the quinoxaline ring system can coordinate with metal centers, and the specific substituents on the ring can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity. eurjchem.comtandfonline.com

The coordination behavior of quinoxaline-based ligands with transition metals such as Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) has been reported, with the resulting complexes exhibiting a range of geometries, including octahedral and trigonal bipyramidal structures. eurjchem.comnih.gov These metal complexes have shown potential as catalysts in various chemical transformations. nih.gov The development of transition-metal based catalytic systems capable of performing transformations inside cells is an emerging area of research, with the aim of creating catalytic metallodrugs that can achieve a desired pharmacological effect at low concentrations, thus reducing toxicity and side reactions. nih.gov While specific studies on this compound as a ligand are not extensively detailed in the provided search results, the broader class of quinoxaline derivatives shows significant promise in this area.

| Metal Ion | Ligand Type | Coordination Geometry | Potential Catalytic Application |

|---|---|---|---|

| Cr(III) | 2-(2′-pyridyl)quinoxaline | mer-octahedral | Inflammatory mediation |

| Co(II) | 2-(2′-pyridyl)quinoxaline | Not specified | Inflammatory mediation |

| Cu(II) | 2-(2′-pyridyl)quinoxaline | Trigonal bipyramidal | Inflammatory mediation |

| Zn(II) | 2-(2′-pyridyl)quinoxaline | Not specified | Inflammatory mediation |

Integration into Novel Polymeric Architectures and Supramolecular Assemblies

Quinoxaline-containing polymers are of interest for their applications in optical and electronic devices due to their thermal stability and tunable electronic properties. researchgate.net These polymers are often designed as donor-acceptor (D-A) copolymers, where the quinoxaline unit acts as the electron-accepting moiety. rsc.org The synthesis of such polymers can be achieved through various polymerization techniques, with the properties of the final material being influenced by the structure of both the polymer backbone and the side chains. rsc.org

Quinoxaline derivatives have also been utilized as photoinitiators in polymerization reactions. mdpi.com They can be incorporated into photocurable resins, enabling the conversion of liquid monomers into solid polymers upon exposure to light. mdpi.com Furthermore, quinoxaline-based structures have been investigated as building blocks for covalent organic frameworks and for their role in supramolecular chemistry. researchgate.netmdpi.com The ability of these molecules to self-assemble into ordered structures is crucial for the development of new functional materials.

Development as Corrosion Inhibitors or Anti-Fouling Agents

Nitrogen-containing heterocyclic compounds are widely recognized for their ability to inhibit the corrosion of metals, particularly in acidic environments. ijcsi.promsesupplies.comekb.eg Quinoxaline derivatives, in particular, have been explored for their corrosion inhibition properties on metals such as copper and steel. msesupplies.comipp.pt The mechanism of corrosion inhibition typically involves the adsorption of the heterocyclic compound onto the metal surface, forming a protective film that slows down both the anodic and cathodic corrosion reactions. ijcsi.proelsevierpure.com This adsorption is facilitated by the presence of nitrogen heteroatoms with non-bonding electrons and the π-electrons of the aromatic rings. elsevierpure.com

In addition to corrosion inhibition, there is growing interest in the development of environmentally friendly anti-fouling agents to prevent the accumulation of organisms on submerged surfaces. researchgate.netresearchgate.netnih.gov While the direct application of this compound as an anti-fouling agent is not explicitly documented, the broader class of heterocyclic compounds is being investigated for this purpose. The development of coatings with integrated anti-fouling and anti-corrosion properties is a key area of research. researchgate.net

| Compound Class | Application | Mechanism of Action | Affected Metals |

|---|---|---|---|

| Nitrogen-containing six-membered heterocycles | Corrosion Inhibition | Adsorption on metal surface, slowing of cathodic and anodic reactions | Steels, Al, Cu, Sn, Zn and their alloys |

| Quinoxaline derivatives | Corrosion Inhibition | Formation of a protective film | Copper, Steel |

| Dihydrochalcone derivatives | Anti-fouling | Inhibition of biofilm formation and larval settlement | Not specified |

Role in Sensing Technologies and Photophysical Applications (e.g., Dyes, Fluorophores)

Quinoxaline and its derivatives are well-known for their fluorescent properties and are often used as fluorophores in the development of chemical sensors. nih.govnih.govresearchgate.net The quinoxaline moiety can act as a signaling unit in fluorescent probes designed for the detection of various analytes, including metal ions and pH changes in aqueous media. rsc.orgmdpi.com The introduction of different substituents onto the quinoxaline ring allows for the tuning of its photophysical properties, such as absorption and emission wavelengths. nih.govmdpi.com

For instance, a 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline based sensor has been developed for the detection of Ni2+ ions in aqueous solutions. rsc.org This sensor exhibits both a colorimetric and a fluorescent response to the presence of Ni2+, with a low detection limit. rsc.org The fluorescence of the sensor is enhanced upon binding with Ni2+ due to a chelation-enhanced fluorescence (CHEF) effect. rsc.org Quinoxaline derivatives have also been employed in the design of dyes for visible light photoinitiators and as materials for organic light-emitting devices (OLEDs). researchgate.netmdpi.commdpi.comresearchgate.net An amine-incorporated quinoxaline scaffold has been shown to be an effective fluorescent sensor for the quantitative detection of low levels of moisture in organic solvents. nih.gov

Structure Property Relationship Spr Studies in Non Biological Contexts

Influence of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of 1-(1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone is dictated by three main functional regions: the secondary amine groups within the tetrahydro-pyrazine ring, the aromatic benzene (B151609) ring, and the acetyl group. Structural modifications at any of these sites can alter the molecule's reactivity profile.

N-Substitution Reactions: The secondary amines at the N1 and N4 positions are nucleophilic and readily undergo reactions such as alkylation and acylation. researchgate.netbeilstein-journals.org The rate and regioselectivity of these reactions are influenced by the steric hindrance and electronic nature of both the tetrahydroquinoxaline substrate and the alkylating/acylating agent. For instance, N-acylation, such as with trifluoroacetic anhydride, can be used to protect the nitrogen atoms or to introduce functional groups that modulate the compound's electronic properties. beilstein-journals.org

Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The outcome of these reactions is governed by the combined directing effects of the substituents. The acetyl group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (C6 and C8). Conversely, the fused amino-alicyclic ring is a powerful electron-donating, activating group, directing electrophiles to the ortho and para positions (C6 and C8). The interplay between these opposing effects determines the ultimate position of substitution, which can be sensitive to reaction conditions. Modifying the N1 and N4 positions (e.g., from -H to -acetyl) significantly reduces the activating effect of the amine, thereby altering the regioselectivity and rate of EAS reactions. scielo.org.mx

The following table illustrates the general influence of substituent types on the rate and regioselectivity of electrophilic aromatic substitution, which can be applied to understand the reactivity of derivatives.

| Substituent Type | Example Group | Effect on Ring | Rate of EAS vs. Benzene | Directing Influence |

| Activating | -NHR, -OR | Electron-Donating | Faster | Ortho, Para |

| Deactivating | -C(O)R, -NO₂ | Electron-Withdrawing | Slower | Meta |

This interactive table summarizes the directing effects of common substituent types in electrophilic aromatic substitution reactions.

SPR in Catalytic Performance of this compound Derivatives

Derivatives of this compound hold potential as ligands in coordination chemistry and catalysis. isca.me The two nitrogen atoms of the tetrahydro-pyrazine ring and the carbonyl oxygen of the acetyl group can act as coordination sites for metal ions. By modifying the structure, it is possible to tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity.

Structural modifications that can impact catalytic performance include:

Substitution at N1 and N4: Introducing bulky alkyl or aryl groups at the nitrogen positions can create a specific steric environment around the coordinated metal center. This can enhance selectivity in catalytic reactions, for example, by creating chiral pockets for asymmetric catalysis.

Modification of the Acetyl Group: Replacing the methyl of the acetyl group with other moieties (e.g., trifluoromethyl, phenyl) alters the electron density on the coordinating oxygen atom, which can change the Lewis acidity of the metal center in the resulting complex.

Substitution on the Aromatic Ring: Adding electron-donating or electron-withdrawing groups to the benzene ring can electronically tune the ligand backbone. This modulates the electron density at the metal center, which is crucial for the efficiency of catalytic cycles, such as in oxidation or reduction reactions.

While direct catalytic applications of this specific ethanone (B97240) derivative are not extensively documented, the broader class of quinoxaline (B1680401) and related N-heterocyclic compounds are known to form catalytically active complexes. isca.mewhiterose.ac.uk For example, metal complexes involving quinoxaline derivatives have been explored for various catalytic transformations. semanticscholar.org

| Ligand Type | Metal | Catalytic Application Example | Reference |

| Quinoxaline-based | Ru(II), Os(II) | Spectroelectrochemistry | isca.me |

| Salophen | Cr(III) | Cyclic Carbonate Synthesis | whiterose.ac.uk |

| 2,2'-Bipyridine (mediator) | Zn(II) | Cyanosilylation of Aldehydes | semanticscholar.org |

This interactive table provides examples of metal complexes with N-heterocyclic ligands and their applications in catalysis.

Correlation between Molecular Structure and Physicochemical Properties Relevant to Materials Science

The physicochemical properties of this compound derivatives, such as thermal stability, optical behavior, and solubility, are strongly correlated with their molecular structure. These properties are critical for their potential use in materials science, for example as components in organic electronic devices or functional polymers.

Thermal Stability: The thermal stability of these compounds is related to the strength of the bonds within the molecule and the intermolecular forces in the solid state. Modifications that increase molecular rigidity, such as incorporating them into a polymer backbone or forming stable metal complexes, generally enhance thermal stability. Studies on related heterocyclic compounds using techniques like differential scanning calorimetry (DSC) have shown how structural changes affect thermal properties. nih.gov

Optical Properties: The core structure possesses a chromophore that absorbs UV-Vis light. The absorption and emission wavelengths are highly dependent on the extent of the π-conjugated system.

Extending Conjugation: Replacing the acetyl group with or adding conjugated systems (e.g., styryl, phenyl) to the aromatic ring would likely shift the absorption and emission maxima to longer wavelengths (a bathochromic or red shift). nih.gov

Substituent Effects: Adding electron-donating groups to the aromatic ring generally results in a red shift of the absorption spectra, while electron-withdrawing groups can cause either a red or blue shift depending on their interaction with the rest of the molecule. Research on pyrazinoquinoxaline derivatives has demonstrated that replacing phenyl rings with more electron-rich thiophene (B33073) rings lowers the optical bandgap. nih.gov Similarly, quinoxaline-containing polymers exhibit absorption and emission maxima that are dependent on intra- and interchain interactions. researchgate.net

| Compound/Derivative Class | λ_abs (nm) | λ_em (nm) | Key Structural Feature | Reference |

| DPTTQ | 357, 486 | 547 | Diphenyl-tetra(thiophen-2-yl)pyrazinoquinoxaline | nih.gov |

| HTPQ | 399, 518 | 708 | Hexa(thiophen-2-yl)pyrazinoquinoxaline | nih.gov |

| Quinoxaline-Poly(aryl ether)s | 349-354 | 417-454 | Polymer with quinoxaline in backbone | researchgate.net |

| Porphyrazine (2H-Pz) | 310, 544, 632 | - | Porphyrazine macrocycle | mdpi.com |

This interactive table shows the optical properties of various quinoxaline and related heterocyclic derivatives, illustrating structure-property relationships.

Solubility: The solubility is governed by the polarity of the molecule and its ability to interact with solvent molecules. The parent compound has moderate polarity due to the N-H and carbonyl groups. N-alkylation with long aliphatic chains would increase its solubility in nonpolar organic solvents, while introducing polar functional groups (e.g., -COOH, -OH) would enhance solubility in polar solvents. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical and Material Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. rsc.org For derivatives of this compound, QSPR models can be developed to predict material-relevant attributes such as thermal stability, density, and optical bandgap, thus accelerating the design of new materials by reducing the need for extensive experimental synthesis and testing. nih.gov

A typical QSPR study involves:

Dataset Generation: A series of derivatives is selected, and their molecular structures are generated computationally.

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic features.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links a selection of descriptors to the property of interest. researchgate.netresearchgate.netbohrium.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For tetrahydroquinoxaline derivatives, QSPR could predict properties like melting point, enthalpy of formation, and density based on descriptors that encode information about molecular size, shape, and electronic distribution. nih.gov

| Descriptor Class | Examples | Predicted Property Relevance |

| Constitutional | Molecular weight, atom/bond counts | Density, Molar Volume |

| Topological | Wiener index, Randić index | Boiling Point, Enthalpy of Formation |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Optical Bandgap, Reactivity |

| GETAWAY | H-GETAWAY, R-GETAWAY | Thermal Stability, Intermolecular Forces |

This interactive table lists common classes of molecular descriptors used in QSPR modeling and the material attributes they can help predict.

By employing such models, researchers can virtually screen libraries of potential derivatives to identify candidates with desirable properties for materials science applications before committing to their synthesis.

Future Perspectives and Emerging Research Avenues for 1 1,2,3,4 Tetrahydroquinoxalin 5 Yl Ethanone

Exploration of Continuous Flow Chemistry and Microreactor Technology for Synthesis

The synthesis of complex organic molecules is increasingly benefiting from the adoption of continuous flow chemistry and microreactor technology. These approaches offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, higher yields, and facile scalability. For the synthesis of 1-(1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone and its derivatives, continuous flow methods present a promising avenue for efficient and reproducible production.

Research into the synthesis of tetrahydroquinoxaline derivatives has demonstrated the applicability of continuous flow conditions. For instance, an Iridium-catalyzed asymmetric hydrogenation protocol for producing chiral tetrahydroquinoxalines has been successfully adapted to a continuous flow setup, enabling gram-scale production with comparable yields and enantioselectivities to batch processes. rsc.org This suggests that the reduction of a corresponding quinoxaline (B1680401) precursor to form this compound could be readily translated to a continuous flow system.

The key advantages of employing microreactors for the synthesis of this compound would include:

Precise Temperature and Pressure Control: Microreactors allow for superior heat and mass transfer, enabling precise control over reaction parameters, which is crucial for optimizing the yield and purity of this compound.

Enhanced Safety: The small reaction volumes inherent to microreactors mitigate the risks associated with handling potentially hazardous reagents or exothermic reactions.

Rapid Optimization: The ability to quickly vary reaction conditions in a continuous flow setup allows for the rapid screening of parameters to identify the optimal synthetic protocol.

Scalability: Once optimized, the process can be scaled up by numbering up the microreactors or by extending the operation time, facilitating the production of larger quantities of the compound for further research and application.

Future research in this area will likely focus on developing a dedicated continuous flow process for the synthesis of this compound, potentially integrating multiple reaction steps, such as the initial condensation to form the quinoxaline ring followed by its reduction, into a single, streamlined process. researchgate.net

Development of Asymmetric Synthetic Routes to Chiral Analogues

Chirality is a fundamental aspect of molecular recognition in biological systems and material science. The development of asymmetric synthetic routes to produce enantiomerically pure chiral analogues of this compound is a critical research direction. The presence of a stereocenter in the tetrahydroquinoxaline ring can significantly influence the compound's biological activity and its properties in chiral materials.

Significant progress has been made in the asymmetric synthesis of substituted tetrahydroquinoxalines. nih.govrsc.orgrsc.org Catalytic asymmetric hydrogenation and transfer hydrogenation of quinoxalines are among the most direct methods to access these chiral scaffolds. acs.org For example, metal-free asymmetric transfer hydrogenation of 2-substituted quinoxalines using a combination of a chiral phosphoric acid and an achiral borane (B79455) catalyst has been shown to produce a range of optically active 2-substituted tetrahydroquinoxalines in high yields and with excellent enantioselectivities (up to 98% ee). acs.org

Adapting these methodologies to synthesize chiral this compound would involve the asymmetric reduction of a suitable quinoxaline precursor. The development of such routes would enable the investigation of the stereospecific properties of the individual enantiomers.

| Catalyst System | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid / Achiral Borane | 2-Substituted Quinoxalines | Up to 98% | acs.org |

| Iridium-based Catalysts | Mono- and 2,3-disubstituted Quinoxalines | Up to 98% | rsc.org |

| Chiral Phosphoric Acid (in one-pot reaction) | N-Substituted Quinoxalines | Up to 99% | nih.govrsc.orgrsc.org |

Interactive Data Table: The table above summarizes catalyst systems that could be explored for the asymmetric synthesis of chiral analogues of this compound.

Future work will likely focus on designing and screening chiral catalysts that are effective for the specific substrate leading to this compound. The goal will be to achieve high enantioselectivity and yield, providing access to both enantiomers for comparative studies.

Integration into Bio-inspired Catalytic Systems

Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes by designing synthetic catalysts that incorporate key structural and functional features of active sites. The nitrogen-rich and structurally versatile tetrahydroquinoxaline scaffold makes this compound an interesting candidate for integration into bio-inspired catalytic systems.

The tetrahydroquinoxaline moiety can act as a ligand, coordinating with metal centers to form catalysts for a variety of chemical transformations. The substituents on the ring, including the ethanone (B97240) group at the 5-position, can be modified to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Potential applications in bio-inspired catalysis include:

Oxidation Catalysis: Mimicking the function of metalloenzymes involved in oxidation reactions, such as cytochrome P450. The tetrahydroquinoxaline ligand could stabilize high-valent metal-oxo species.

Hydrogenation and Transfer Hydrogenation: The development of novel catalysts for the reduction of various functional groups, inspired by the action of hydrogenases.

Water Oxidation: Bio-inspired molecular catalysts for water oxidation are crucial for the development of artificial photosynthesis systems. mdpi.comnih.gov The electronic properties of substituted tetrahydroquinoxalines could be harnessed in the design of such catalysts.

Research in this area would involve the synthesis of metal complexes of this compound and its derivatives and the evaluation of their catalytic performance in various reactions. The goal is to develop efficient and sustainable catalysts for challenging chemical transformations. rsc.org

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemistry by accelerating the design of new molecules with desired properties. nih.gov For this compound, these computational tools can be employed to predict its physicochemical and biological properties and to guide the design of novel analogues with enhanced performance for specific applications. mdpi.com

ML models can be trained on existing data for quinoxaline and other nitrogen heterocycles to predict properties such as:

Solubility and Permeability: Important for potential pharmaceutical applications.

Electronic Properties: Such as HOMO/LUMO levels, which are relevant for applications in organic electronics.

Toxicity: To assess the potential safety profile of new derivatives.

Catalytic Activity: By correlating structural features with catalytic performance.

Generative AI models can be used to design novel derivatives of this compound with optimized properties. researchgate.net These models can explore a vast chemical space to propose new structures that are likely to exhibit desired characteristics, thereby reducing the time and cost associated with experimental screening. The integration of machine learning into the workflow for biocatalyst engineering has already shown promise in improving the discovery of beneficial enzyme variants. nih.gov

| AI/ML Application | Predicted Property/Outcome | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Faster identification of lead compounds |

| Generative Models | Novel molecular structures | Design of derivatives with optimized properties |

| Property Prediction Models | Physicochemical and electronic properties | Prioritization of synthetic targets |

Interactive Data Table: This table highlights the potential applications of AI and ML in the research and development of this compound.

Future research will focus on developing robust and accurate ML models specifically tailored for the tetrahydroquinoxaline scaffold and using these models to guide the synthesis and testing of new derivatives of this compound.

Interdisciplinary Research Integrating this compound into Novel Technologies

The unique structural and electronic properties of this compound make it a candidate for exploration in various interdisciplinary research areas, extending beyond traditional chemistry. Two particularly promising avenues are energy storage and environmental remediation.

Energy Storage: Organic materials are gaining attention for their potential use in energy storage systems, such as batteries and supercapacitors, due to their resource abundance and design flexibility. rsc.org The redox-active nature of the quinoxaline core suggests that derivatives of this compound could function as electrode materials. researchgate.net The conjugated system and the presence of nitrogen atoms can facilitate reversible redox reactions, which are essential for charge storage. Research in this area would involve synthesizing polymers or covalent organic frameworks (COFs) incorporating the this compound unit and evaluating their electrochemical performance. rsc.org The goal would be to develop high-performance, sustainable, and cost-effective organic energy storage devices. anl.govresearchgate.net

Environmental Remediation: Catalytic processes are crucial for the degradation of persistent organic pollutants in the environment. The development of efficient and environmentally friendly catalysts is a key area of research. ingentaconnect.comias.ac.in Tetrahydroquinoxaline derivatives, when coordinated with appropriate metal centers, can act as catalysts for a range of oxidative and reductive reactions. This opens up the possibility of using catalysts based on this compound for the degradation of environmental pollutants. For example, these catalysts could be employed in advanced oxidation processes to break down harmful organic compounds in water. dergipark.org.trjocpr.com Future research would focus on designing and testing the catalytic efficacy of such systems for the remediation of specific pollutants.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or cyclization reactions. For example, LiAlH4 in tetrahydrofuran (THF) at room temperature facilitates reduction of precursor imines, followed by treatment with SOCl2 in chloroform to stabilize intermediates . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound. Characterization via -NMR and IR confirms structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are essential for molecular weight and carbon skeleton verification. IR spectroscopy identifies functional groups (e.g., carbonyl stretches near 1700 cm). Gas chromatography (GC) with flame ionization detection ensures purity, while melting point analysis (e.g., 94.6–95.2°C for analogous tetrahydroquinoline derivatives) confirms crystallinity . For complex matrices, hyphenated techniques like LC-MS improve sensitivity .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Stability studies should include accelerated degradation tests under UV light and elevated temperatures (40–60°C). Sample aliquots are analyzed via HPLC at intervals to track decomposition products. Evidence suggests organic compounds degrade faster at higher temperatures, so storage at 4°C in amber vials with desiccants (e.g., silica gel) is recommended. Continuous cooling during experiments minimizes matrix alterations .

Advanced Research Questions

Q. What are the reactivity trends of this compound with electrophilic or nucleophilic agents?

- Methodological Answer : Reactivity can be probed using kinetic studies under controlled pH and solvent conditions. For instance, treatment with peroxyacetic acid in acetic acid/sodium hydroxide mixtures induces oxidative ring-opening or hydroxylation . Stopped-flow spectroscopy monitors intermediate formation, while DFT calculations predict regioselectivity. Comparative analysis with analogs (e.g., 3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones) reveals substituent effects on reaction pathways .

Q. How can computational modeling (e.g., QSPR, molecular docking) predict the compound’s physicochemical or biological properties?

- Methodological Answer : Quantum chemistry-based Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., logP, polar surface area) with solubility or bioavailability. Software like Gaussian or ORCA calculates electrostatic potentials and HOMO-LUMO gaps to predict reactivity. Neural networks trained on datasets from CC-DPS (e.g., 2.1M data points) enhance accuracy for property prediction .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent spectroscopic results)?

- Methodological Answer : Contradictions often arise from sample impurities or instrumental variability. Triangulate data using orthogonal methods: e.g., cross-validate NMR peaks with HSQC/HMBC experiments or compare GC retention times with authentic standards. Statistical tools (e.g., PCA) identify outliers in spectral datasets. Replicate experiments under standardized conditions to isolate variables .

Q. What are the degradation pathways of this compound in aqueous or oxidative environments?

- Methodological Answer : Degradation pathways are elucidated via LC-MS/MS analysis of stressed samples (e.g., HO exposure). Isotopic labeling (-HO) tracks oxygen incorporation in hydrolysis products. For oxidative degradation, EPR spectroscopy detects free radical intermediates. Kinetic modeling (Arrhenius plots) quantifies activation energies for pathway prioritization .

Q. What experimental design strategies mitigate limitations in pollution or environmental impact studies involving this compound?